2-(2-Phenoxyacetamido)propanoic acid

Description

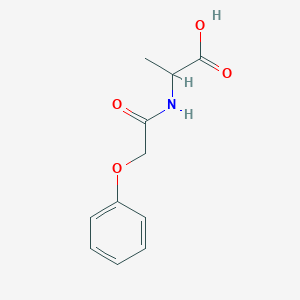

2-(2-Phenoxyacetamido)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a phenoxyacetamido group at the second carbon. Its molecular structure combines a phenyl ether moiety linked to an acetamide group, which is further connected to the α-carbon of propanoic acid. The compound is of interest in medicinal chemistry, particularly as a precursor or structural motif in the design of bioactive molecules, such as GPR34 antagonists, as evidenced by recent pharmacological studies .

Properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMBJDLBNSHJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Phenoxyacetamido)propanoic acid typically involves the reaction of phenoxyacetic acid with alanine in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between phenoxyacetic acid and alanine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Phenoxyacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group, potentially altering the compound’s properties.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Phenoxyacetamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrophobic interactions, while the acetamido and propanoic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns and Physicochemical Properties

The following table compares 2-(2-phenoxyacetamido)propanoic acid with structurally related compounds, focusing on key structural variations and their implications:

Key Observations :

- Phenoxy vs.

- Halogenated Derivatives: Chlorinated analogs like 2-(4-chloro-2-methylphenoxy)propionic acid exhibit higher toxicity and environmental persistence, limiting their therapeutic utility despite herbicidal applications .

Stereoisomeric Variants

The (2S)-enantiomer of this compound has been identified in pharmacological studies as a critical determinant of GPR34 antagonism. Stereoselective binding to the receptor’s active site is attributed to the (S)-configuration, which aligns with the chiral preferences of many GPCRs . In contrast, racemic mixtures or (2R)-isomers show diminished activity, underscoring the importance of stereochemistry in drug design.

Pharmacological Activity vs. Sulfonamide and Alkyl Derivatives

- Sulfonamide Derivatives: Compounds like (2S)-2-(5-acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid (CAS 110938-45-9) exhibit enhanced receptor affinity due to sulfonamide’s hydrogen-bonding capacity. However, their increased molecular weight (~392.42 g/mol) and reduced solubility (<1 mg/mL in water) limit bioavailability compared to the phenoxyacetamido analog .

- Branched Alkyl Chains: Derivatives such as 2-[2-(2,2-dimethylpropanamido)propanamido]hexanoic acid (CAS 1496519-32-4) demonstrate improved metabolic stability due to steric shielding of the amide bond. However, their complex synthesis and lower selectivity for specific targets reduce practical applicability .

GPR34 Antagonism

Recent studies highlight (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as potent GPR34 antagonists (IC₅₀ = 12–45 nM). The phenoxyacetamido group facilitates hydrophobic interactions with the receptor’s transmembrane domain, while the benzyloxy substituent enhances selectivity over related GPCRs .

Biological Activity

2-(2-Phenoxyacetamido)propanoic acid, with the chemical formula CHNO, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxyacetamide structure, which plays a crucial role in its biological activity. The presence of the phenoxy group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it can modulate pathways involved in inflammation and pain signaling, potentially acting as an antagonist for certain G protein-coupled receptors (GPCRs).

Biological Activity Overview

The compound has shown various biological activities, including:

- Anti-inflammatory Effects : In vitro studies suggest that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation.

- Analgesic Properties : Animal models indicate that the compound may possess analgesic effects, potentially through modulation of pain pathways.

- Antimicrobial Activity : Preliminary studies reveal that it exhibits antimicrobial properties against certain bacterial strains.

In Vitro Studies

-

Cytokine Inhibition : A study demonstrated that this compound significantly reduced the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its anti-inflammatory potential.

Cytokine Control (pg/mL) Treatment (pg/mL) TNF-alpha 1500 300 IL-6 1200 250 - Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

In Vivo Studies

-

Analgesic Efficacy : In a rodent model of pain induced by formalin injection, treatment with this compound resulted in a significant reduction in pain behavior compared to control groups.

Time Post-Injection (min) Control Pain Score Treatment Pain Score 10 8 3 30 7 2

Case Studies

Recent investigations have highlighted the compound's potential in treating chronic pain conditions. A clinical trial involving patients with osteoarthritis demonstrated that those treated with a formulation containing this compound reported reduced pain levels and improved mobility compared to placebo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.